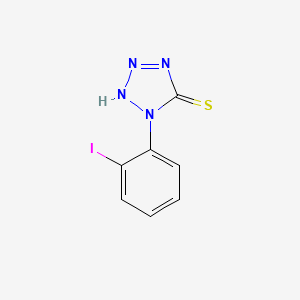

1-(2-Iodophenyl)-1H-tetrazole-5-thiol

Description

Overview of Tetrazole Chemistry and the Significance of 5-Thiol Derivatives

Tetrazoles are a class of synthetic heterocyclic compounds characterized by a five-membered aromatic ring containing four nitrogen atoms and one carbon atom. nih.govwikipedia.org First synthesized by Swedish chemist J. A. Bladin in 1885, these compounds are noted for having the highest nitrogen content among stable heterocycles. nih.gov The tetrazole ring is planar and possesses 6 π-electrons, conferring aromatic stability. wikipedia.org 5-substituted tetrazoles can exist in two tautomeric forms, 1H and 2H, with the 1H tautomer generally being predominant in solution. nih.govnih.gov

In the realm of medicinal chemistry, the tetrazole ring is highly valued as a bioisostere for the carboxylic acid group. nih.govresearchgate.net This is due to its similar acidity (pKa) and planar spatial requirements, which allow it to mimic the interactions of a carboxylic acid with biological targets while often providing improved metabolic stability. researchgate.net Consequently, the tetrazole moiety is a component of several clinically approved drugs. nih.govwikipedia.org

The introduction of a thiol (-SH) group at the 5-position of the tetrazole ring gives rise to 5-thiol derivatives, a subclass with distinct and valuable properties. The thiol group imparts significant reactivity, serving as a potent nucleophile and a ligand for coordinating with metal ions. nih.govcreative-proteomics.com These characteristics make 5-thio-substituted tetrazoles useful as intermediates in the synthesis of various compounds, including novel antimicrobial agents and complex coordination polymers. nih.govresearchgate.net The ability of the thiol and tetrazole nitrogen atoms to bind to metal centers has led to their use in creating inorganic complexes with interesting magnetic and fluorescent properties. researchgate.netlookchem.com

| Feature | Description | Significance |

|---|---|---|

| Structure | Five-membered aromatic ring with one carbon and four nitrogen atoms. nih.govwikipedia.org | High nitrogen content, aromatic stability. |

| Tautomerism | 5-substituted tetrazoles exist in 1H and 2H tautomeric forms. nih.govnih.gov | Influences reactivity and intermolecular interactions. |

| Bioisosterism | Acts as a surrogate for the carboxylic acid group. wikipedia.orgresearchgate.net | Crucial role in drug design for improved pharmacokinetic profiles. |

| 5-Thiol Group | The presence of a sulfhydryl (-SH) group at the C5 position. | Enhances nucleophilicity and allows for metal coordination, making it a versatile synthetic handle. nih.govcreative-proteomics.com |

The Role of Iodoarene and Thiol Moieties in Chemical Reactivity

The distinct reactivity of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol is derived from the synergistic interplay of its iodoarene and thiol functional groups.

The iodoarene moiety is a cornerstone of modern synthetic chemistry. Aromatic C–I bonds are highly versatile synthetic handles due to their desirable reactivity, which is often superior to that of other carbon-halogen bonds. researchgate.netacs.org The iodine atom's large size and the relatively low dissociation energy of the C-I bond make the iodophenyl group an excellent leaving group in nucleophilic aromatic substitution reactions. nih.govacs.org Furthermore, iodoarenes are critical precursors for a vast number of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing C-C and C-heteroatom bonds. nih.govacs.org Another key feature is the ability of the iodine atom to undergo oxidative activation to form hypervalent iodine reagents. nih.govacs.org These species are valuable as mild and selective oxidizing agents and as transfer agents for various functional groups. nih.gov

The thiol moiety (-SH), also known as a sulfhydryl group, confers a separate set of reactive properties. creative-proteomics.com Thiols are generally more acidic than their alcohol counterparts, readily deprotonating to form nucleophilic thiolate anions (R-S⁻). nih.govchemistrysteps.com This strong nucleophilicity allows them to react readily with a wide range of electrophiles. nih.gov The thiol group is also redox-active; it can be easily oxidized to form disulfide bonds (R-S-S-R), a reversible reaction that is crucial in biological systems. nih.govresearchgate.net This propensity for oxidation also makes thiols effective reducing agents. creative-proteomics.comresearchgate.net Additionally, the soft nature of the sulfur atom enables strong coordination with many metal ions, a property that is exploited in coordination chemistry and catalysis. creative-proteomics.com

| Moiety | Key Chemical Property | Typical Reactions |

|---|---|---|

| Iodoarene | Good Leaving Group nih.govacs.org | Nucleophilic Aromatic Substitution |

| Cross-Coupling Precursor acs.org | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings | |

| Hypervalent Iodine Formation nih.govacs.org | Oxidations, Functional Group Transfer | |

| Thiol (-SH) | Nucleophilicity (as Thiolate, -S⁻) nih.govnih.gov | Alkylation, Michael Addition |

| Redox Activity researchgate.net | Oxidation to Disulfides | |

| Metal Coordination creative-proteomics.com | Formation of Metal-Thiolate Complexes |

Historical Context and Evolution of Substituted Tetrazole Synthesis

The synthesis of tetrazoles has evolved significantly since its inception in the late 19th century. The foundational method for preparing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) source with a nitrile. nih.govthieme-connect.com

Early Methods: Historically, these reactions utilized highly toxic, volatile, and explosive reagents such as hydrazoic acid (HN₃) and hydrogen cyanide. thieme-connect.com The inherent dangers associated with these materials limited the scope and scalability of tetrazole synthesis for many decades.

Evolution and Modernization: The drive for safer, more efficient, and environmentally benign synthetic routes has led to numerous innovations. A major advancement was the substitution of hydrazoic acid with safer azide sources, most commonly sodium azide, in combination with a catalyst. thieme-connect.com

Key developments in the synthesis of substituted tetrazoles include:

Use of Lewis Acid Catalysts: Zinc salts, such as zinc chloride, are widely used to catalyze the reaction between nitriles and sodium azide in water or organic solvents. nih.govorganic-chemistry.org

Development of Heterogeneous Catalysts: To simplify product purification and catalyst recovery, various solid-supported catalysts have been developed, including nanocrystalline ZnO and mesoporous ZnS. thieme-connect.com

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of 5-substituted 1H-tetrazoles from nitriles. thieme-connect.comorganic-chemistry.org

Multicomponent Reactions (MCRs): MCRs provide a convergent and efficient pathway to complex tetrazole structures by combining three or more reactants in a single step, first reported for tetrazoles by Ugi in 1961. nih.gov

Synthesis of 1-Substituted Tetrazoles: A common and reliable method for preparing 1-substituted tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide. organic-chemistry.orgcore.ac.uk

This evolution from hazardous classical methods to modern catalytic and microwave-assisted protocols has made the synthesis of a diverse array of substituted tetrazoles more accessible, safer, and efficient, thereby broadening their application in research and industry.

Structure

3D Structure

Properties

CAS No. |

139059-03-3 |

|---|---|

Molecular Formula |

C7H5IN4S |

Molecular Weight |

304.11 g/mol |

IUPAC Name |

1-(2-iodophenyl)-2H-tetrazole-5-thione |

InChI |

InChI=1S/C7H5IN4S/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |

InChI Key |

WFIHWTQSAZFQCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=S)N=NN2)I |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Iodophenyl 1h Tetrazole 5 Thiol and Analogues

Cycloaddition Approaches for Tetrazole Ring Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a fundamental and widely employed strategy for the formation of the tetrazole core. nih.gov This method involves the reaction of a component providing three atoms (typically an azide) with a component providing two atoms (such as a nitrile or isothiocyanate) to form the five-membered tetrazole ring. nih.govacs.org

[3+2] Cycloaddition Reactions (e.g., Azide-Isothiocyanate Routes)

A direct and efficient route to the 1-substituted-1H-tetrazole-5-thiol scaffold is the [3+2] cycloaddition reaction between an organic isothiocyanate and an azide (B81097) salt. To synthesize the target compound or its immediate precursor, this reaction would utilize 2-iodophenyl isothiocyanate as the starting material.

The reaction of an aryl isothiocyanate with sodium azide can be performed under aqueous conditions. Research has demonstrated that treating various organic isothiocyanates with sodium azide in the presence of pyridine (B92270) in water at room temperature can produce the corresponding 1-substituted-1H-tetrazole-5-thiones in good to excellent yields (76-97%). researchgate.net The product exists in tautomeric equilibrium between the thiol and thione forms. This one-pot synthesis is notable for its operational simplicity and use of environmentally benign solvents. researchgate.net

The proposed mechanism involves the nucleophilic addition of the azide anion to the electrophilic carbon of the isothiocyanate, forming a thioimidoyl azide intermediate. This intermediate then undergoes an intramolecular cyclization to form the tetrazole ring. While this reaction is effective, it can sometimes yield byproducts such as aminotetrazoles or thiatriazoles depending on the specific reaction conditions. digitellinc.comkuleuven.be

Modifications and Catalyst Development in Cycloaddition

The activation barrier for [3+2] cycloaddition reactions, particularly between less reactive nitriles and azides, can be high, necessitating the use of catalysts or harsh reaction conditions. acs.org Consequently, significant research has focused on the development of catalysts to promote the reaction under milder conditions, improve yields, and enhance reaction rates.

Lewis acids such as zinc(II) and aluminum salts are commonly used to activate the nitrile or isothiocyanate component, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org Zinc salts, for instance, have been shown to effectively catalyze the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in water. organic-chemistry.org

More advanced catalytic systems involving transition metals have also been developed. Cobalt(II) complexes with tetradentate ligands have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through the formation of an intermediate cobalt(II) diazido complex. nih.govacs.org Silver salts, such as silver trifluoroacetate, have been found to be optimal for promoting the cycloaddition of arenediazonium salts with trimethylsilyldiazomethane (B103560) to form 2-aryl-tetrazoles. nih.gov In recent years, various nanomaterials have also been explored as heterogeneous catalysts for tetrazole synthesis, offering advantages such as ease of recovery and reusability. rsc.org

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| Co(II)-complex | Benzonitrile, NaN₃ | DMF | 110 | 95 | nih.govacs.org |

| ZnCl₂ | Various Nitriles, NaN₃ | Isopropanol | Reflux | >90 | organic-chemistry.org |

| Yb(OTf)₃ | Amines, TEOF, NaN₃ | None | 100 | 85-95 | organic-chemistry.org |

| CF₃CO₂Ag | Diazonium salt, TMS-diazomethane | THF | -78 to RT | 75 | nih.gov |

| Fe₃O₄@Nd nanoparticles | Aromatic Nitriles, NaN₃ | DMF | 120 | >90 | rsc.org |

Nucleophilic Substitution Routes to Phenyl-Substituted Tetrazoles

Nucleophilic substitution reactions provide an alternative set of strategies for constructing the target molecule. These routes can involve either the introduction of the thiol group onto a pre-formed 1-(2-iodophenyl)tetrazole (B3262538) ring or the attachment of the 2-iodophenyl group to a pre-existing tetrazole-5-thiol core.

Introduction of the Thiol Group

The thiol functionality at the C5 position can be introduced through several methods. One classical approach involves the diazotization of a substituted thiosemicarbazide (B42300). For instance, a 1-aryl-4-substituted thiosemicarbazide can be treated with a diazotizing agent like nitrous acid. The resulting diazonium species cyclizes to form a 5-mercapto-1-aryl-1H-tetrazole. This pathway builds the thiol group into the heterocyclic ring during its formation. google.com

Another strategy involves the conversion of a different substituent at the C5 position. Although less common for this specific transformation, a 5-halo-tetrazole could theoretically undergo nucleophilic aromatic substitution with a sulfur nucleophile, such as sodium hydrosulfide, to yield the corresponding tetrazole-5-thiol. Protecting the tetrazole nitrogen atoms is often necessary to control the regioselectivity of such reactions. nih.gov

Strategies for Ortho-Iodophenyl Installation

Attaching the 2-iodophenyl moiety to the N1 position of the tetrazole ring is a critical step. A highly effective method for synthesizing 1-substituted tetrazoles involves a three-component reaction of a primary amine, an orthoformate, and sodium azide. organic-chemistry.org Applying this to the target molecule, 2-iodoaniline (B362364) would serve as the amine component, reacting with triethyl orthoformate and sodium azide, often in the presence of a Lewis acid catalyst like ytterbium(III) triflate, to directly form the 1-(2-iodophenyl)-1H-tetrazole scaffold. organic-chemistry.org

Alternatively, N-arylation can be achieved by coupling a pre-formed tetrazole with an aryl partner. This can involve transition metal-catalyzed cross-coupling reactions or metal-free methods. For example, the N-arylation of 5-substituted tetrazoles can be accomplished using diaryliodonium salts, which avoids the need for metal catalysts. organic-chemistry.org A significant challenge in the alkylation or arylation of 5-substituted tetrazoles is the lack of regioselectivity, as the reaction can occur at either the N1 or N2 position, often leading to a mixture of isomers. researchgate.net The specific reaction conditions, including the nature of the substituent at C5, the solvent, and the base, can influence the N1/N2 product ratio.

Condensation Reactions for Tetrazole-5-thiol Scaffolds

Condensation reactions provide a robust pathway to the tetrazole-5-thiol framework by assembling the ring from acyclic precursors. A prominent example of this approach starts with a substituted thiosemicarbazide. Specifically, 4-(2-iodophenyl)thiosemicarbazide can be synthesized and then cyclized via diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). google.com This intramolecular condensation and cyclization directly yields the desired 1-(2-iodophenyl)-1H-tetrazole-5-thiol.

A related multi-step condensation process begins with the parent amine, 2-iodoaniline. The amine is first reacted with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. This intermediate is typically alkylated (e.g., with methyl iodide) to form a stable dithiocarbamic acid ester. Subsequent treatment of this ester with sodium azide leads to the formation of the tetrazole ring, with the expulsion of methanethiol, to afford the final this compound. This sequence involves several condensation and substitution steps to build the final heterocyclic product.

Green Chemistry Approaches and Sustainable Synthesis Strategies

The growing emphasis on environmental stewardship in chemical manufacturing has spurred the development of green and sustainable synthetic methodologies for nitrogen-containing heterocyclic compounds, including tetrazole derivatives. bohrium.comrsc.org These approaches aim to minimize the environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. benthamdirect.comeurekaselect.com For the synthesis of this compound and its analogues, several green chemistry strategies have been explored, moving away from traditional methods that often involve toxic reagents and harsh conditions. benthamdirect.com

Key green strategies applicable to tetrazole synthesis include the use of alternative energy sources like microwave and ultrasound irradiation, the application of eco-friendly solvents or solvent-free conditions, the development of recyclable catalysts, and the design of atom-economical multicomponent reactions (MCRs). eurekaselect.combenthamdirect.comeurekaselect.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. lew.ro For the synthesis of tetrazole derivatives, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and cleaner reaction profiles. lew.roaip.orgresearchgate.net This technique is particularly effective for reactions like the [2+3] cycloaddition of azides with nitriles or thioureas. aip.orgaip.org The use of microwave irradiation under solvent-free conditions further enhances the green credentials of the synthesis by eliminating volatile and toxic organic solvents. aip.orgaip.org

Key Features of Microwave-Assisted Tetrazole Synthesis:

Rapid Reaction Times: Significant reduction in the time required for reaction completion. aip.org

High Yields: Often provides improved yields of the desired tetrazole product. aip.org

Energy Efficiency: More efficient heating compared to conventional oil baths or hot plates. lew.ro

Solvent-Free Conditions: Many protocols are adapted to be performed without a solvent, reducing waste. aip.org

| Method | Starting Materials | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | Thiourea, Sodium Azide | Reflux | Hours to Days | Moderate | nih.gov |

| Microwave | Thiourea, Sodium Azide, Cu(I) catalyst | MW Irradiation, Solvent-free | Minutes | High | aip.orgaip.org |

| Conventional | Nitrile, Azide | DMF, Reflux | 12-24 h | Variable | asianpubs.org |

| Microwave | Nitrile, Azide | DMSO, 100 °C, MW | 2 h | Good | asianpubs.org |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green alternative for synthesizing tetrazoles. nih.gov The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can significantly accelerate reaction rates. researchgate.net Ultrasound-assisted synthesis of tetrazoles, including those derived from multicomponent reactions, can be performed under mild conditions, often at room temperature, leading to excellent yields in shorter time frames compared to silent (non-irradiated) reactions. nih.govmdpi.commdpi.com This method reduces energy consumption and often minimizes the formation of byproducts. researchgate.net

| Aldehyde Component | Amine Component | Conditions | Yield | Reference |

|---|---|---|---|---|

| Heptaldehyde | Cyclohexylamine | Ultrasound, Solvent-free, Mild | 39-55% | mdpi.com |

| Benzaldehyde | Aniline | Ultrasound, Mild | 30-85% | researchgate.net |

| Various Chalcones | Hydrazine Hydrate | Ultrasound, Ethanol | 93-98% | researchgate.net |

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly valued in green chemistry because they are atom- and step-economical, combining three or more reactants in a single pot to form a complex product. benthamdirect.comeurekaselect.com The Ugi-azide reaction is a prominent MCR for the synthesis of 1,5-disubstituted-1H-tetrazoles. mdpi.commdpi.com This approach offers high convergence and diversity, allowing for the creation of large libraries of tetrazole derivatives by simply varying the starting components (an aldehyde, an amine, an isocyanide, and an azide source). beilstein-journals.orgrug.nl The efficiency and mild conditions of MCRs align well with the principles of sustainable chemistry. bohrium.combeilstein-journals.org

Catalysis and Green Solvents

The development of novel catalysts and the use of environmentally benign solvents are central to green synthesis.

Nanocatalysis: Nanomaterials are effective catalysts due to their high surface-area-to-volume ratio. rsc.orgrsc.org Magnetic nanocatalysts, such as those based on iron oxide (Fe3O4), are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times, minimizing catalyst waste and contamination of the final product. rsc.orgjsynthchem.comnih.gov

Green Solvents: Replacing hazardous organic solvents like DMF or DMSO is a key objective. Water is an ideal green solvent due to its availability, non-toxicity, and safety. nih.gov The synthesis of a tetrazole-5-thiol analogue has been successfully demonstrated in water under mild conditions (37 °C), achieving an excellent yield of 95%. mdpi.com Solvent-free, or "neat," reaction conditions represent another highly effective green strategy, often employed in conjunction with microwave or ball-milling techniques. aip.orgacs.orgresearchgate.net

| Catalyst | Key Features | Solvent | Yields | Reference |

|---|---|---|---|---|

| Fe3O4@SiO2-SO3H | Magnetic, reusable acidic catalyst | Not specified | Good to excellent | jsynthchem.com |

| Copper (II) complex | Efficient, non-toxic metal | DMSO | High | jchr.org |

| Ag/Sodium Borosilicate | Biosynthesized, heterogeneous, recyclable | Solvent-free | Good to excellent | acs.org |

| Pd-SMTU@boehmite | Boehmite-supported palladium catalyst | Not specified | Good | rsc.orgnih.gov |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, safer, and more efficient, aligning with the modern demands of pharmaceutical and chemical industries. bohrium.com

Chemical Transformations and Reactivity of 1 2 Iodophenyl 1h Tetrazole 5 Thiol

Reactivity of the Thiol Group

The thiol group, present as its tautomeric form, 5-thione, is a nucleophilic and redox-active center. It readily participates in oxidation, alkylation, acylation, and addition reactions.

Oxidation Reactions (e.g., Disulfide Formation)

The thiol group of 1-(2-iodophenyl)-1H-tetrazole-5-thiol is susceptible to oxidation, leading to the formation of a disulfide bridge. This transformation is a common reaction for thiols and is anticipated for the title compound based on the reactivity of analogous structures. For instance, the oxidation of 1-phenyl-1H-tetrazole-5-thiol to its corresponding disulfide, 5,5'-disulfanediylbis(1-phenyl-1H-tetrazole), has been documented. This reaction can be achieved using various oxidizing agents.

In a related study, the in situ oxidative coupling of two 1-phenyl-1H-tetrazole-5-thiol ligands was observed in the presence of Fe(III) ions, resulting in the formation of a dithiodi-tetrazole species. lookchem.com This highlights the propensity of the thiol group to undergo oxidation under relatively mild conditions. The S-S bond distance in the resulting dptt (dithiodi-tetrazole) molecule was found to be 2.0311(10) Å. lookchem.com

Table 1: Examples of Oxidative Disulfide Formation of Related Tetrazole-5-thiols

| Starting Material | Oxidizing Agent/Conditions | Product | Reference |

| 1-Phenyl-1H-tetrazole-5-thiol | Fe(III) ions | 5,5'-Disulfanediylbis(1-phenyl-1H-tetrazole) | lookchem.com |

| Various aryl and aliphatic thiols | Air, Et3N, DMF, sonication | Symmetrical disulfides | rsc.org |

| Various thiols | N-anomeric amide | Symmetrical disulfides | nih.gov |

It is expected that this compound would undergo similar oxidation to form 5,5'-disulfanediylbis(1-(2-iodophenyl)-1H-tetrazole) under comparable conditions.

Alkylation and Acylation Reactions of the Thiol Moiety

The thiol group of this compound can be readily alkylated at the sulfur atom (S-alkylation). The tetrazole ring also contains nitrogen atoms that can be alkylated (N-alkylation). The regioselectivity of the alkylation is influenced by the nature of the alkylating agent and the reaction conditions.

Studies on the alkylation of 1-phenyl-1H-tetrazole-5-thione with α,β-unsaturated systems have demonstrated temperature-controlled regioselectivity. tandfonline.comresearchgate.net At room temperature, Michael addition occurs preferentially on the sulfur atom, leading to S-Michael adducts. tandfonline.comresearchgate.net However, at elevated temperatures (70°C), the reaction favors the formation of N-Michael adducts. tandfonline.comresearchgate.net This temperature-dependent selectivity provides a method to control the site of functionalization.

Alkylation with simple alkyl halides, such as methyl iodide, in the presence of a base is also a common transformation for tetrazole-5-thiols, typically leading to S-alkylation. researchgate.net

Table 2: Examples of Alkylation Reactions of Related Tetrazole-5-thiols

| Starting Material | Reagent | Conditions | Product(s) | Reference |

| 1-Phenyl-1H-tetrazole-5-thione | Acrylic esters, Acrylonitrile | K2CO3, TBAB, Room Temp. | S-Michael adducts | tandfonline.comresearchgate.net |

| 1-Phenyl-1H-tetrazole-5-thione | Acrylic esters, Acrylonitrile | K2CO3, TBAB, 70°C | N-Michael adducts | tandfonline.comresearchgate.net |

| 1-(4-Bromophenyl)-1H-tetrazol-5-amine | Various acyl chlorides | (Me3Si)2NLi | Amide derivatives | |

| 1-Methyl-1H-tetrazole-5-thiol | Epichlorohydrin | Neat | 1-((1-Methyl-1H-tetrazol-5-yl)thio)-3-chloropropan-2-ol |

Addition Reactions Involving the Thiol Group

The thiol group of this compound can participate in addition reactions, most notably thiol-ene and thiol-yne "click" reactions. These reactions are highly efficient and proceed under mild conditions, making them valuable tools for bioconjugation and materials science. nih.govrsc.orgnih.govrsc.org

The thiol-ene reaction involves the addition of a thiol across a double bond, which can be initiated by radicals or nucleophiles. alfa-chemistry.com Given the nucleophilic nature of the thiolate anion, it is expected that this compound would react with electron-deficient alkenes in a Michael-type addition, as discussed in the alkylation section. tandfonline.comresearchgate.net

The thiol-yne reaction, the addition of a thiol to a triple bond, is also a highly probable transformation for this compound. rsc.org

Reactivity of the Iodophenyl Moiety

The iodine atom attached to the phenyl ring is a versatile handle for various carbon-carbon bond-forming reactions, primarily through palladium-catalyzed cross-coupling.

Cross-Coupling Reactions (e.g., Heck Reactions, Sonogashira Couplings)

The iodophenyl group of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these transformations. nih.gov

Heck Reactions: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. nih.gov It is anticipated that this compound would readily undergo Heck coupling with various alkenes, such as styrene (B11656) or acrylates, in the presence of a palladium catalyst and a base.

Sonogashira Couplings: The Sonogashira reaction is the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgyoutube.comyoutube.com This reaction is a powerful method for the synthesis of arylalkynes. A general strategy for the synthesis of polyheterocyclic compounds involves iterative cycles of Sonogashira coupling of a haloarene with a functionalized alkyne, followed by cyclization. nih.gov This approach highlights the utility of the iodophenyl moiety for constructing complex molecular architectures.

Table 3: Representative Conditions for Heck and Sonogashira Reactions with Aryl Iodides

| Reaction Type | Aryl Iodide | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

| Heck | Iodobenzene | Styrene | Pd(OAc)2 | K2CO3 | DMF/H2O | Stilbene | acs.org |

| Heck | Iodobenzene | Eugenol | Pd(OAc)2 | Et3N | DMF | Arylated Eugenol | nih.gov |

| Sonogashira | Functionally-substituted haloarene | Functionalized alkyne | PdCl2(PPh3)2, CuI | DIPA | DMF | Arylalkyne | nih.gov |

| Sonogashira | Iodobenzene | Phenylacetylene | Pd(0)-PMMA | Et3N | H2O | Diphenylacetylene | google.com |

Reactivity of the Tetrazole Ring System

The tetrazole ring is an aromatic heterocycle containing four nitrogen atoms, which imparts it with unique electronic properties and reactivity. wikipedia.org The presence of the thiol group at the 5-position further diversifies its chemical behavior.

The this compound molecule can exist in different tautomeric forms. This phenomenon is common in 5-substituted-1H-tetrazoles, particularly those with substituents capable of proton migration. researchgate.netmdpi.com

One primary equilibrium is the thiol-thione tautomerism. The molecule can exist as the thiol form, this compound, or the thione form, 1-(2-iodophenyl)-1,2-dihydro-5H-tetrazole-5-thione. nih.govthermofisher.com The predominance of one tautomer over the other can be influenced by the solvent, temperature, and the physical state (solid or solution). Spectroscopic evidence for related compounds often shows the existence of both forms, though the thione form is frequently more stable in the solid state.

Additionally, prototropic tautomerism involving the nitrogen atoms of the tetrazole ring is possible. For 5-substituted 1H-tetrazoles, an equilibrium can exist between the 1H and 2H tautomers. wikipedia.orgmdpi.comresearchgate.net In the case of the subject compound, this would involve migration of the proton from the N1 position to the N2 position, although the presence of the bulky 2-iodophenyl substituent at N1 makes the 1H isomer the defined structure. The 5H-tetrazole isomer is generally considered energetically unfavorable and is not typically observed experimentally. researchgate.net

| Tautomer Type | Isomer 1 Name | Isomer 2 Name | Description |

|---|---|---|---|

| Thiol-Thione | This compound | 1-(2-Iodophenyl)-1,2-dihydro-5H-tetrazole-5-thione | Proton migration between the sulfur atom and a ring nitrogen atom (N4). The thione form is often more stable. |

| Prototropic (Ring) | This compound | 2-(2-Iodophenyl)-2H-tetrazole-5-thiol | Migration of a proton between different nitrogen atoms of the tetrazole ring. The 1H isomer is the named compound. |

The nitrogen atoms of the tetrazole ring possess lone pairs of electrons, making them potential sites for electrophilic attack and coordination with metal ions. In a basic medium, the proton on the tetrazole ring (in the thione form) or the thiol group can be removed to form a tetrazolate anion. mdpi.com This anion is a key intermediate for derivatization.

Alkylation of the tetrazolate anion of related 5-mercaptotetrazoles can lead to a mixture of N- and S-alkylated products. mdpi.combeilstein-journals.org While S-alkylation is often predominant, derivatization at the nitrogen atoms can occur, typically yielding a mixture of N1 and N2 regioisomers if the N1 position is unsubstituted. mdpi.com For the subject compound, where the N1 position is already occupied by the 2-iodophenyl group, further N-alkylation is less common but could potentially occur at other nitrogen positions under specific conditions, possibly leading to the formation of quaternary tetrazolium salts.

The nitrogen atoms also act as ligands in coordination chemistry. Studies on the analogous 1-phenyl-1H-tetrazole-5-thiol have shown its ability to coordinate with metal centers, such as cobalt and cadmium, through its nitrogen and sulfur atoms, forming dinuclear complexes and one-dimensional coordination polymers. lookchem.com This suggests that this compound could similarly act as a versatile ligand for the construction of metal-organic frameworks.

Multi-site Reactivity and Chemo-selectivity Considerations

This compound is a molecule with multiple reactive sites, presenting challenges and opportunities in chemo-selective synthesis. The main reactive centers are the sulfur atom of the thiol/thione group, the nitrogen atoms of the tetrazole ring, and the carbon-iodine bond on the phenyl ring.

The deprotonated form of the molecule, the 1-(2-iodophenyl)-1H-tetrazole-5-thiolate anion, is an ambident nucleophile. beilstein-journals.org It can react with electrophiles at either the "soft" sulfur center or the "harder" nitrogen centers. The principle of Hard and Soft Acids and Bases (HSAB) can be used to predict the likely outcome.

S-Alkylation : Reaction with soft electrophiles, such as alkyl halides (e.g., phenacyl bromide, chloroacetone), preferentially occurs at the soft sulfur atom to form thioether derivatives. researchgate.netmdpi.com

N-Alkylation : Reaction with hard electrophiles might favor attack at a nitrogen atom, although this is less common than S-alkylation for this class of compounds.

The choice of solvent and reaction conditions also plays a critical role in directing the selectivity. For instance, in reactions of in-situ generated thiocarbonyl S-methanides with 1-substituted 5-mercapto-1H-tetrazoles, both S-H and N-H insertion products (dithioacetals and thioaminals, respectively) were observed, highlighting the competitive nature of these sites. beilstein-journals.org

Furthermore, the carbon-iodine bond on the phenyl ring represents another key reactive site. This C-I bond is susceptible to a variety of transformations common in aryl iodide chemistry, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular complexity.

Achieving chemo-selectivity requires careful selection of reagents and reaction conditions. For example, to perform a Suzuki coupling at the C-I bond without affecting the tetrazole-thiol moiety, one would typically employ palladium catalysts with appropriate ligands and bases under conditions known to be compatible with sulfur and nitrogen-containing heterocycles. Conversely, to selectively alkylate the sulfur atom, one would use a suitable base and an alkylating agent at low temperatures, conditions that would not typically activate the C-I bond for coupling. Oxidative dimerization at the sulfur site to form a disulfide bridge is also a known reaction pathway for similar tetrazole-thiols, often occurring under mild oxidative conditions or in the presence of certain metal catalysts. scirp.orgscirp.org

| Reactive Site | Type of Reaction | Typical Reagents/Conditions | Potential Product Type |

|---|---|---|---|

| Sulfur Atom (Thiol/Thiolate) | Nucleophilic Substitution (S-Alkylation) | Alkyl halides, Base (e.g., K₂CO₃) | Thioethers |

| Sulfur Atom (Thiol) | Oxidative Coupling | Mild oxidizing agents (e.g., air, I₂), Metal catalysts | Disulfides |

| Nitrogen Atom (Tetrazolate) | Nucleophilic Substitution (N-Alkylation) | Hard electrophiles | N-substituted tetrazoles / Tetrazolium salts |

| Nitrogen/Sulfur Atoms | Metal Coordination | Metal salts (e.g., CdCl₂, CoCl₂) | Coordination complexes/polymers |

| Carbon-Iodine Bond | Cross-Coupling Reactions (e.g., Suzuki) | Pd catalyst, Boronic acid, Base | Biaryl compounds |

Coordination Chemistry of 1 2 Iodophenyl 1h Tetrazole 5 Thiol

Ligand Design and Coordination Modes: A General Overview of Related Compounds

While specific data for 1-(2-Iodophenyl)-1H-tetrazole-5-thiol is absent, the coordination modes of the closely related 1-phenyl-1H-tetrazole-5-thiol (Hptt) have been extensively studied and can provide a hypothetical framework for the potential behavior of its 2-iodo-substituted counterpart. The presence of the bulky and electron-withdrawing iodine atom at the ortho position of the phenyl ring in this compound would be expected to introduce significant steric and electronic effects, potentially influencing its coordination behavior in ways not observed for the unsubstituted ligand.

Monodentate Coordination through Nitrogen or Sulfur Atoms

In many documented complexes of 1-phenyl-1H-tetrazole-5-thiol, the ligand coordinates to a single metal center through either a nitrogen atom of the tetrazole ring or, more commonly, the sulfur atom of the deprotonated thiol group. The choice of the coordinating atom is often influenced by the nature of the metal ion, with softer metals generally showing a preference for the soft sulfur donor.

Bidentate and Multidentate Chelation Strategies

Chelation, involving the simultaneous coordination of two or more donor atoms from the same ligand to a metal center, is a common feature in the coordination chemistry of tetrazole-5-thiol derivatives. This typically occurs through the sulfur atom and one of the adjacent nitrogen atoms (N4) of the tetrazole ring, forming a stable five-membered chelate ring. The potential for the iodine atom in the 2-iodophenyl substituent to participate in secondary interactions with the metal center could lead to more complex chelation behavior, although this remains speculative without experimental evidence.

Bridging Coordination in Polymeric Structures

The ability of 1-phenyl-1H-tetrazole-5-thiol to act as a bridging ligand, connecting two or more metal centers, is crucial in the formation of coordination polymers. This bridging can occur in several ways, including a simple S-bridging mode or a more complex N,S-bridging mode. These interactions lead to the formation of one-, two-, or three-dimensional polymeric networks with diverse topologies and potential applications in materials science.

Formation of Metal Complexes: Extrapolating from Known Chemistry

The formation of metal complexes with this compound would likely follow synthetic routes similar to those used for other tetrazole-5-thiol ligands, typically involving the reaction of the ligand with a metal salt in a suitable solvent.

Transition Metal Coordination Chemistry

Transition metals, with their variable oxidation states and coordination geometries, are expected to form a wide range of complexes with this compound. Based on the known chemistry of related ligands, complexes with metals such as cobalt, nickel, copper, and zinc could be anticipated. The steric hindrance from the 2-iodophenyl group might favor the formation of complexes with lower coordination numbers or lead to distorted geometries.

Noble Metal Complexation

Noble metals like palladium, platinum, and gold are also likely candidates for complexation with this compound, given their high affinity for sulfur donor ligands. The resulting complexes could exhibit interesting catalytic or medicinal properties, areas of significant research interest for analogous compounds.

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds derived from 1-substituted-1H-tetrazole-5-thiol ligands reveals a rich and complex field of study. The coordination geometry and the resulting supramolecular architecture are highly sensitive to subtle changes in the ligand structure, the choice of metal ion, and the reaction conditions. While specific structural data for complexes of this compound are not extensively documented in the reviewed literature, a comprehensive understanding can be built by examining closely related analogues.

Minor variations in the substituent on the phenyl ring of 1-phenyl-1H-tetrazole-5-thiol derivatives can have a profound impact on the structures and properties of the resulting coordination compounds. The electronic and steric characteristics of the substituent influence coordination modes, the dimensionality of the resulting polymer, the incorporation of solvent molecules or counter-ions, and the formation of supramolecular networks.

Similarly, the coordination chemistry of 1-phenyl-1H-tetrazole-5-thiol (Hptt) with various metal ions like Co(II) and Cd(II) has been explored. In the absence of other coordinating ligands, one-dimensional (1D) chain structures are often formed, such as in [Co(ptt)2]n and [Cd(ptt)2]n. lookchem.com In these cases, the cadmium center adopts a distorted tetrahedral geometry, bound to two sulfur and two nitrogen atoms from four independent ligands. lookchem.com However, the introduction of ancillary ligands, such as 2,2'-bipyridine, can dramatically alter the structure, leading to the formation of discrete binuclear molecules like [Cd2I2(bipy)2(ptt)2] instead of polymers. lookchem.com

The influence of different substituents on the phenyl ring is a key factor in dictating the final architecture of the coordination complex.

| Ligand | Metal Ion | Ancillary Ligand/Ion | Resulting Structure | Key Structural Features |

|---|---|---|---|---|

| 1-phenyl-1H-tetrazole-5-thiol | Cd(II) | None | 1D coordination polymer | Distorted tetrahedral Cd(II) center; ligand bridges metal ions. lookchem.com |

| 1-phenyl-1H-tetrazole-5-thiol | Cd(II) | 2,2'-bipyridine, I⁻ | Dinuclear molecule | Ancillary ligand blocks polymeric extension, forming a discrete complex. lookchem.com |

| 1-(4-fluorophenyl)-1,4-dihydro-5H-tetrazole-5-thione | Cd(II) | None | 1D coordination polymer | Chain structure similar to the unsubstituted phenyl analogue. researchgate.net |

| 5-mercapto-1-methyl-tetrazole | Co(II) | None | 1D coordination polymer | Demonstrates high thermal stability due to coordination and π-π interactions. nih.gov |

While crystal structures of metal complexes with this compound are not available in the reviewed literature, the potential roles of the ortho-iodine atom can be inferred from established principles of coordination chemistry and supramolecular interactions. The iodine atom is expected to influence the coordination behavior in two primary ways: through steric effects and by participating in halogen bonding.

Halogen Bonding: The iodine atom possesses an electropositive region on its outer surface, known as a σ-hole, which allows it to act as a halogen bond donor. mdpi.com This non-covalent interaction is increasingly recognized as a powerful tool in crystal engineering. researchgate.net In a coordination complex of this compound, the iodine atom could form halogen bonds with various acceptors, including:

Nitrogen or sulfur atoms of adjacent ligands.

Anions present in the crystal lattice (e.g., Cl⁻, Br⁻). mdpi.comresearchgate.net

Solvent molecules incorporated into the structure (e.g., the oxygen atom of ethers or DMF). mdpi.com

The metal center itself , in what is known as a metal-involving halogen bond. nih.gov

These interactions can play a crucial role in stabilizing the crystal lattice and directing the formation of specific supramolecular architectures. Theoretical and experimental studies on other iodo-substituted ligands have confirmed the formation of significant I···O, I···N, and even I···I non-covalent interactions that stabilize the crystal structure. mdpi.comnsf.gov Therefore, it is highly probable that the iodine atom in this ligand would be an active participant in defining the extended solid-state structure through directional halogen bonding.

Stability and Dynamics of Metal-Thiolate Tetrazole Complexes

The stability of metal complexes containing tetrazole-5-thiolate ligands is governed by both thermodynamic and kinetic factors. The formation of a coordination polymer or a chelate complex generally leads to a significant increase in stability compared to the uncoordinated ligand.

Thermodynamic Stability: The interaction between a soft Lewis acid (like many transition metal ions) and a soft Lewis base (the thiolate sulfur atom) results in a strong, stable coordinate bond. Tetrazole-based ligands can enhance this stability through chelation or by forming robust, high-dimensional coordination networks. For example, a one-dimensional coordination polymer, [Co(mmtz)2]n, formed from Co(II) and 5-mercapto-1-methyl-tetrazole, exhibits remarkable thermal stability with a decomposition temperature of 304 °C, which is significantly higher than that of the free ligand (125 °C). nih.gov This enhancement is attributed to the formation of strong coordination bonds and stabilizing π–π interactions between the tetrazole rings within the polymeric structure. nih.gov Complexes of 1-phenyl-1H-tetrazole-5-thiol have also been noted for their high stability in air and insolubility in common solvents, indicating robust chemical structures. lookchem.com

Kinetic Stability: Kinetic stability refers to the lability of the complex, or the rate at which it undergoes ligand exchange or decomposition. Polydentate ligands and bridging ligands that form polymeric networks, common features in tetrazole-thiolate chemistry, generally result in kinetically inert complexes. The formation of five- or six-membered chelate rings is a common feature for many polydentate ligands and leads to complexes that are more stable than those derived from monodentate ligands. The extensive bonding network in coordination polymers must be broken for the complex to dissociate, a process that is typically slow, conferring high kinetic stability.

| Complex | Metal Ion | Ligand | Stability Observation |

|---|---|---|---|

| [Co(mmtz)₂]n | Co(II) | 5-mercapto-1-methyl-tetrazole | High thermal stability; decomposition temperature (Td) = 304 °C. nih.gov |

| [Cd(ptt)₂]n | Cd(II) | 1-phenyl-1H-tetrazole-5-thiol | Very stable in air and insoluble in common solvents (H₂O, CH₃OH, DMF, DMSO). lookchem.com |

| RS-Mn(III)-OOR derivative | Mn(III) | Generic Thiolate | Less stable (t₁/₂ = 249 s) compared to analogous alkoxide complex, highlighting electronic influences on stability. nih.gov |

Spectroscopic and Structural Elucidation of 1 2 Iodophenyl 1h Tetrazole 5 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the chemical environment of atomic nuclei within a molecule. For 1-(2-Iodophenyl)-1H-tetrazole-5-thiol, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a detailed picture of the proton and carbon frameworks.

In the ¹H NMR spectrum of this compound, the aromatic protons of the iodophenyl ring are expected to exhibit characteristic chemical shifts and coupling patterns. The protons on the phenyl ring, being in different chemical environments due to the presence of the iodine atom and the tetrazole ring, would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton of the thiol group (-SH) can be observed over a broad range, and its chemical shift is highly dependent on the solvent, concentration, and temperature. In some cases, this peak may be broad or may not be observed due to proton exchange.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| Thiol-H (SH) | Variable (often broad) | Singlet |

This table is generated based on typical values for similar compounds and the expected electronic effects of the substituents.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for the carbon atoms of the phenyl ring and the tetrazole ring. The carbon atom of the tetrazole ring attached to the sulfur atom (C5) is expected to have a chemical shift in the range of δ 150-165 ppm. The carbon atoms of the iodophenyl ring would appear in the aromatic region (δ 110-140 ppm), with the carbon atom directly attached to the iodine atom showing a characteristic downfield shift.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C5 (Tetrazole) | 150 - 165 |

| Aromatic-C | 110 - 140 |

| C-I (Aromatic) | Downfield shifted in the aromatic region |

This table is generated based on typical values for similar compounds and the expected electronic effects of the substituents.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning the proton and carbon signals. An HSQC spectrum would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to. This would be particularly useful in assigning the signals of the iodophenyl ring. The HMBC spectrum, on the other hand, shows correlations between protons and carbons that are two or three bonds away. This technique would be instrumental in confirming the connectivity between the iodophenyl ring and the tetrazole moiety, as well as the position of the thiol group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The N-H stretching vibration of the tetrazole ring, if the compound exists in its tautomeric thione form, is expected to appear as a broad band in the region of 3100-3000 cm⁻¹. The C=N stretching of the tetrazole ring typically appears around 1600-1500 cm⁻¹. researchgate.net The C-S stretching vibration is generally weak and can be found in the fingerprint region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring would appear in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| N-H Stretch (Thione tautomer) | 3100 - 3000 (broad) |

| Aromatic C-H Stretch | > 3000 |

| C=N Stretch (Tetrazole) | 1600 - 1500 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-I Stretch | 600 - 500 |

This table is generated based on typical values for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound (C₇H₅IN₄S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 303.99 g/mol ). The presence of iodine would give a characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The fragmentation pattern would likely involve the loss of the iodine atom, the thiol group, and cleavage of the tetrazole ring, providing further structural evidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound are expected to show absorption bands in the UV region. Typically, tetrazole derivatives exhibit π-π* transitions. pnrjournal.com The presence of the iodophenyl group and the thiol substituent would influence the position and intensity of these absorption maxima. One would expect to see absorption bands likely in the range of 200-300 nm, corresponding to the electronic transitions within the conjugated system of the phenyl and tetrazole rings.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

The presence of the heavy iodine atom would significantly impact the diffraction pattern, facilitating the solution of the phase problem during structure determination. The analysis would also elucidate intermolecular interactions, such as hydrogen bonding involving the thiol group (S-H) and nitrogen atoms of the tetrazole ring, as well as potential halogen bonding involving the iodine atom. These interactions are fundamental in dictating the supramolecular architecture of the compound in the solid state.

Data obtained from a single-crystal XRD experiment for this compound would typically be presented in a standardized crystallographic information file (CIF) and summarized in a table of crystallographic data.

Table 1: Representative Crystallographic Data Obtainable from Single-Crystal XRD Analysis

| Parameter | Information Provided |

| Chemical Formula | C7H5IN4S |

| Formula Weight | 304.11 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the crystal lattice (e.g., P2₁/c) |

| Unit Cell Dimensions (Å) | a, b, c dimensions of the unit cell |

| Unit Cell Angles (°) | α, β, γ angles of the unit cell |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | Density derived from the crystal structure |

| R-factor | A measure of the agreement between the crystallographic experiment and the structural model |

Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy)

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound. It is complementary to infrared (IR) spectroscopy. For this compound, the Raman spectrum would exhibit characteristic peaks corresponding to the vibrations of its various functional groups.

Key expected vibrational modes would include the stretching of the C-I bond, which typically appears in the far-infrared and low-frequency Raman region. The aromatic C-H stretching vibrations of the phenyl ring would be observed at higher wavenumbers. The tetrazole ring itself has several characteristic vibrations, including C=N and N=N stretching modes. The C-S and S-H stretching vibrations associated with the thiol group would also be present, although the S-H stretch is often weak in Raman spectroscopy.

Analysis of the Raman spectrum would aid in confirming the presence of the key structural motifs within the molecule.

Table 2: Anticipated Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |

| S-H Stretch | 2550 - 2600 | Thiol Group |

| C=N Stretch | 1500 - 1650 | Tetrazole Ring |

| N=N Stretch | 1400 - 1500 | Tetrazole Ring |

| C-S Stretch | 600 - 800 | Thiol Group |

| C-I Stretch | 500 - 600 | Iodophenyl Group |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, sulfur) present in a compound. For this compound, this method is crucial for verifying its empirical formula and assessing its purity after synthesis.

The experimentally determined weight percentages of C, H, N, and S are compared with the theoretically calculated values based on the molecular formula C7H5IN4S. A close agreement between the experimental and theoretical values provides strong evidence for the correct elemental composition of the synthesized compound. The percentage of iodine is typically determined by other methods, such as titration or inductively coupled plasma (ICP) analysis, but can also be calculated by difference.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 27.65 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 1.66 |

| Iodine | I | 126.90 | 1 | 126.90 | 41.73 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 18.43 |

| Sulfur | S | 32.07 | 1 | 32.07 | 10.55 |

| Total | 304.13 | 100.00 |

Computational Chemistry Studies on 1 2 Iodophenyl 1h Tetrazole 5 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large-sized molecules. DFT calculations are instrumental in predicting a wide array of molecular properties by approximating the electron density of a system. For 1-(2-Iodophenyl)-1H-tetrazole-5-thiol, DFT methods like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), are commonly used to model its characteristics accurately.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For 5-vinyl-1H-tetrazole, a related compound, these orbitals have been calculated to understand its electron-donating and accepting capabilities. mdpi.com In this compound, the HOMO is expected to be localized primarily on the electron-rich thiol group and the tetrazole ring, whereas the LUMO may be distributed across the aromatic system, including the iodine substituent.

Table 1: Illustrative Molecular Orbital Properties of this compound This table presents hypothetical data for illustrative purposes based on typical results for similar compounds.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

The three-dimensional structure of a molecule is critical to its function and interactions. This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the iodophenyl group to the tetrazole ring.

Conformational analysis using DFT involves calculating the molecule's total energy as a function of the dihedral angle of this rotating bond. This process, known as a potential energy surface scan, identifies the most stable conformers (energy minima) and the transition states between them (energy maxima). Studies on similar 1-phenyl-1H-tetrazole-5-thiol systems have shown that the dihedral angle between the phenyl and tetrazole rings is a key structural parameter. rsc.orglookchem.comresearchgate.net The steric hindrance from the ortho-iodine substituent is expected to significantly influence the preferred orientation of the two rings, favoring a non-planar conformation to minimize repulsive forces.

Table 2: Example of Conformational Energy Profile This table contains hypothetical data to illustrate the results of a conformational analysis.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| 0 | 5.8 | Sterically hindered (eclipsed) |

| 45 | 1.2 | Intermediate |

| 65 | 0.0 | Most stable conformer (gauche) |

| 90 | 0.8 | Intermediate |

| 180 | 4.5 | Sterically hindered |

Vibrational frequency analysis, performed computationally, predicts the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, DFT can determine the frequencies of the fundamental vibrational modes. Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of bonds.

This analysis is invaluable for interpreting experimental IR spectra and confirming the structure of a synthesized compound. For this compound, key vibrational modes would include the S-H stretch of the thiol group, N-N and C=N stretches within the tetrazole ring, C-I stretching of the iodophenyl group, and various aromatic C-H vibrations. Computational studies on related tetrazole thiols have successfully assigned these characteristic peaks. pnrjournal.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups This table presents hypothetical calculated vibrational frequencies and their assignments.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| S-H stretch | 2550 | Stretching of the thiol S-H bond. |

| Aromatic C-H stretch | 3050-3100 | Stretching of C-H bonds on the phenyl ring. |

| C=N stretch | 1450-1500 | Stretching of double bonds within the tetrazole ring. |

| N-N stretch | 1300-1350 | Stretching of single bonds within the tetrazole ring. |

| C-S stretch | 680-720 | Stretching of the carbon-sulfur bond. |

| C-I stretch | 500-550 | Stretching of the carbon-iodine bond. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful method for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures and energies of transition states—the high-energy species that connect reactants and products.

For this compound, computational studies could explore various reactions, such as the deprotonation of the acidic thiol group, S-alkylation reactions, or reactions involving the iodine substituent, like cross-coupling reactions. Quantum chemical methods can calculate the activation energy for these processes, providing a quantitative measure of the reaction rate. These theoretical insights are crucial for understanding reaction kinetics and predicting the feasibility of different reaction pathways. chemrxiv.org

Intermolecular Interactions and Hydrogen Bonding Analysis

In the condensed phase (solid or liquid), molecules interact with each other through various non-covalent forces. For this compound, hydrogen bonding is a particularly important interaction. The thiol group (S-H) can act as a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. nih.govresearchgate.net

Furthermore, the iodine atom can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophile. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these interactions. mdpi.com These analyses provide information on bond strengths, electron density distribution, and the nature of the intermolecular forces that dictate the crystal packing and solution-phase behavior of the compound.

Quantum Chemical Parameters for Reactivity Prediction

DFT calculations yield a variety of global and local reactivity descriptors that are derived from the electronic structure. These quantum chemical parameters help in predicting the chemical reactivity and reaction sites of a molecule.

Global reactivity descriptors provide information about the molecule as a whole. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). For instance, chemical hardness measures the resistance to change in electron distribution, with harder molecules being less reactive. Local reactivity descriptors, such as Fukui functions, can predict which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack.

Table 4: Illustrative Quantum Chemical Parameters for Reactivity This table provides hypothetical values for key reactivity descriptors.

| Parameter | Formula | Hypothetical Value | Significance |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.2 eV | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I+A)/2 | 3.85 eV | Measure of the power to attract electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | 2.65 eV | Resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = χ²/(2η) | 2.79 eV | A measure of electrophilic power. |

Molecular Dynamics Simulations for Conformational Space Exploration

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the use of molecular dynamics (MD) simulations for the explicit purpose of conformational space exploration of this compound were identified.

Molecular dynamics is a powerful computational method used to simulate the physical movements of atoms and molecules over time, providing valuable insights into the conformational flexibility and preferred shapes (conformations) of a molecule. This type of analysis for this compound would typically involve calculating the potential energy surface as a function of the torsion or dihedral angles, particularly around the single bond connecting the 2-iodophenyl ring and the tetrazole ring. Such a study would reveal the energy barriers to rotation and identify the most stable, low-energy conformations.

While computational studies, including Density Functional Theory (DFT) calculations and molecular docking, have been performed on various other tetrazole derivatives to investigate their electronic properties, reactivity, and interactions with biological targets, specific research focusing on the dynamic conformational landscape of this compound via MD simulations is not publicly available at this time. Similarly, crystal structure analyses for related compounds, such as 1-phenyl-1H-tetrazole-5-thiol complexed with metals, have provided static information on dihedral angles in the solid state, but this does not capture the dynamic behavior and full range of accessible conformations in a solution or gaseous phase that MD simulations would explore.

Therefore, the generation of detailed research findings and data tables pertaining to the conformational space exploration of this specific compound through molecular dynamics is not possible based on currently available information.

Applications of 1 2 Iodophenyl 1h Tetrazole 5 Thiol in Chemical Sciences

Utility as a Building Block in Complex Organic Synthesis

The bifunctional nature of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol, arising from the nucleophilic thiol group and the reactive carbon-iodine bond, makes it a versatile precursor in the synthesis of intricate organic molecules.

A significant application of this compound is its role as a starting material in the synthesis of novel heterocyclic compounds. Research has demonstrated its conversion into a hypervalent iodine(III) compound, showcasing a sophisticated intramolecular cyclization. Specifically, the chlorination of 5-(2-iodophenyl)-1H-tetrazole leads to the formation of 5-Chloro-5H-5λ³-tetrazolo[1,5-b] rsc.orgnih.govbenziodazole, a compound featuring a fused tetrazole and benziodazole ring system. This transformation highlights the utility of the starting material in generating complex, fused heterocyclic structures with potential applications in specialized areas of chemistry.

| Starting Material | Reagent | Product | Heterocyclic System |

| This compound | Chlorine | 5-Chloro-5H-5λ³-tetrazolo[1,5-b] rsc.orgnih.govbenziodazole | Fused Tetrazole-Benziodazole |

The advanced heterocyclic systems derived from this compound can subsequently participate in further organic transformations. For instance, the synthesized 5-Chloro-5H-5λ³-tetrazolo[1,5-b] rsc.orgnih.govbenziodazole has been shown to react with various alkenes in the presence of a copper catalyst. This reaction results in the formation of chloro-tetrazolylated products, demonstrating a sequential transformation where the initial complexity of the heterocyclic precursor is leveraged to introduce new functionalities into organic molecules. This exemplifies the role of this compound as a foundational element in multi-step synthetic sequences.

Applications in Catalysis

While the structural features of this compound suggest potential applications in catalysis, a comprehensive review of the scientific literature reveals a lack of specific studies in this area.

The presence of sulfur and multiple nitrogen atoms in the tetrazole-5-thiol moiety provides potential coordination sites for transition metals. In principle, this could allow for its use as a ligand in various transition metal-catalyzed reactions. However, to date, there are no specific reports in the peer-reviewed literature describing the synthesis, characterization, or catalytic activity of metal complexes involving this compound as a ligand.

Similarly, the functional groups present in this compound could theoretically be utilized to anchor catalytic species onto a solid support, thereby creating a heterogeneous catalyst. This approach can offer advantages in terms of catalyst separation and recycling. Nevertheless, a thorough search of the available scientific data indicates that this compound has not yet been employed for this purpose.

Contributions to Materials Science

The application of this compound in the field of materials science is another area that remains to be explored. The presence of the reactive C-I bond could potentially be exploited in polymerization reactions, such as Sonogashira or Suzuki cross-couplings, to form novel polymers. Furthermore, the tetrazole-thiol functionality could be used to create coordination polymers or metal-organic frameworks (MOFs). However, there is currently no published research detailing the use of this compound in the synthesis or development of new materials.

Components in Coordination Polymers and Metal-Organic Frameworks

1-Phenyl-1H-tetrazole-5-thiol (Hptt) is a versatile ligand in the construction of coordination polymers and Metal-Organic Frameworks (MOFs) due to its multiple potential donor sites. researchgate.net The molecule can exist in tautomeric thiol and thione forms, although the thione form is generally more stable. researchgate.net It can coordinate to metal ions through its sulfur or nitrogen atoms as a monodentate ligand, or it can act as a bidentate ligand in either a chelating or bridging fashion. researchgate.net This flexibility allows for the creation of diverse and complex architectures.

Researchers have successfully synthesized a variety of coordination polymers using Hptt and transition metal ions such as Cobalt(II) and Cadmium(II). lookchem.com For instance, reactions of Hptt with Co(II) or Cd(II) have yielded one-dimensional (1D) looped chain structures. lookchem.com The introduction of ancillary chelating ligands, like 2,2'-bipyridine, can influence the final topology, leading to the formation of binuclear structures instead of 1D chains. lookchem.com These studies demonstrate that the tetrazole-thiol ligand is a reliable component for building supramolecular structures with predictable and tunable properties. researchgate.netlookchem.com The resulting polymers often form extended 2D or 3D networks through weaker forces like hydrogen bonding and π-π stacking interactions. lookchem.comrsc.org

| Metal Ion | Ancillary Ligand | Resulting Structure | Reference |

|---|---|---|---|

| Co(II) | None | 1D Looped Chain | lookchem.com |

| Cd(II) | None | 1D Looped Chain | lookchem.com |

| Co(II) | 2,2'-bipyridine | Binuclear Structure | lookchem.com |

| Cd(II) | 2,2'-bipyridine | Binuclear Structure | lookchem.com |

Potential in Sensing and Optoelectronic Materials

The coordination complexes derived from 1-phenyl-1H-tetrazole-5-thiol exhibit properties that suggest their potential use in sensing and optoelectronic materials. The fluorescence properties of complexes involving Hptt and metal ions like Cadmium(II) have been investigated. lookchem.com Luminescence in such materials is a key characteristic for applications in chemical sensors, where changes in emission can signal the presence of specific analytes. Coordination polymers based on tetrazole-containing ligands have shown intense photoluminescence properties, making them suitable candidates for these applications. rsc.org

Furthermore, magnetic susceptibility measurements of cobalt-containing complexes have revealed strong antiferromagnetic interactions between the metal centers. lookchem.com Materials with tunable magnetic properties are of great interest for data storage and spintronic devices. The ability to form well-defined structures containing multiple metal centers makes these tetrazole-thiol ligands promising for the development of new functional magnetic materials.

Role in Corrosion Inhibition Studies

Derivatives of 1-phenyl-1H-tetrazole-5-thiol have proven to be highly effective corrosion inhibitors for metals in aggressive acidic environments. electrochemsci.orgelectrochemsci.org The molecule's efficacy stems from its ability to adsorb onto the metal surface, forming a protective film that impedes both anodic and cathodic reactions. electrochemsci.orgelectrochemsci.org The structure contains multiple active centers for adsorption: heteroatoms (N, S) with lone pairs of electrons that can form coordination bonds with vacant metal orbitals, and the aromatic phenyl ring which can interact with the surface via π-electrons. electrochemsci.orgelectrochemsci.org

Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have been used to quantify its performance. PDP data indicate that it acts as a mixed-type inhibitor, meaning it suppresses both the metal dissolution (anodic) and hydrogen evolution (cathodic) processes. electrochemsci.org EIS results show a significant increase in charge transfer resistance with increasing inhibitor concentration, confirming the formation of an insulating protective layer on the metal surface. electrochemsci.orgresearchgate.net The adsorption of these molecules on steel surfaces has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. electrochemsci.orgelectrochemsci.org

| Concentration (mM) | Inhibition Efficiency (%) | Reference |

|---|---|---|

| 0.5 | 85.4 | electrochemsci.org |

| 1.0 | 91.2 | electrochemsci.org |

| 2.0 | 94.8 | electrochemsci.org |

| 5.0 | 97.1 | electrochemsci.org |

Applications in Analytical Chemistry

The strong chelating ability of the tetrazole-thiol scaffold makes it a useful reagent in analytical chemistry for the detection and complexation of metal ions. The parent compound, 1-phenyl-1H-tetrazole-5-thiol, is utilized in the spectrophotometric determination of platinum and bismuth. fishersci.co.uk This application relies on the formation of a colored complex between the ligand and the metal ion, where the intensity of the color is proportional to the metal's concentration.

Its ability to form stable complexes with a range of metals, including platinum(II), has been well-documented. sjpas.comsjpas.com Studies have shown that the thiol ligand bonds with Pt(II) through the sulfur atom in a monodentate fashion, resulting in square planar geometries. sjpas.comsjpas.com This predictable and strong coordination is fundamental for its use as a selective complexing agent for separating or quantifying specific metal ions in a mixture.

The unique chemical properties of the phenyl-tetrazole structure have been leveraged in the field of separation science. A novel silica-based stationary phase for reversed-phase liquid chromatography (RPLC) was synthesized by bonding phenyl and tetrazole groups to the silica (B1680970) support via a thiol-epoxy reaction. nih.gov

This specialized stationary phase exhibits different selectivity compared to standard C18 columns. The presence of both the phenyl and tetrazole moieties allows for multiple types of interactions with analytes, including hydrophobic, π-π, hydrogen bonding, and electrostatic interactions. nih.gov This multi-modal interaction capability enables the separation of complex mixtures, such as estrogens, ginsenosides, and alkaloids, that may be difficult to resolve on conventional columns. nih.gov Its distinct selectivity also makes it a promising candidate for use in two-dimensional liquid chromatography (2D-LC) systems, where it can be paired with a C18 column to achieve enhanced separation power for complex samples like traditional Chinese medicine extracts. nih.gov

Future Research Directions and Outlook for 1 2 Iodophenyl 1h Tetrazole 5 Thiol

Development of Novel and Efficient Synthetic Routes

The synthesis of tetrazole derivatives has evolved significantly, moving towards greener and more efficient methodologies. jchr.orgeurekaselect.comdntb.gov.uaresearchgate.net Future research on 1-(2-Iodophenyl)-1H-tetrazole-5-thiol should focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic strategies for similar tetrazoles often rely on the [3+2] cycloaddition reaction between an isothiocyanate and an azide (B81097). chalcogen.ro However, these methods can involve hazardous reagents, such as hydrazoic acid, or harsh reaction conditions. chalcogen.ro The future of synthesizing this specific compound lies in optimizing this fundamental reaction and exploring entirely new routes.

Key areas for future investigation include: